
(2,6-Dichloro-5-fluoropyridin-3-yl)methanamine
概要
説明
“(2,6-Dichloro-5-fluoropyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 771581-97-6 . It has a molecular weight of 195.02 and its IUPAC name is (2,6-dichloro-5-fluoro-3-pyridinyl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5Cl2FN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H,2,10H2 . This code provides a specific representation of the molecular structure.科学的研究の応用
Novel Biased Agonists for Antidepressant Activity
A study by Sniecikowska et al. (2019) describes the design of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds exhibit high 5-HT1A receptor affinity and display potent antidepressant-like activity in rat models. The lead structure in this series significantly stimulated ERK1/2 phosphorylation, indicating potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Catalysts for Alkane Hydroxylation and O-Arylation
Kerbib et al. (2020) synthesized Ni(II) complexes with fluorinated tripodal ligands, including one derived from N-((6-fluoropyridin-2-yl)methyl)(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine. These complexes showed efficiency in the oxidation of cyclohexane and in C-O coupling reactions of phenol with aryl halides, indicating their potential as catalysts in organic synthesis (Kerbib et al., 2020).
Synthesis of Pyridine Derivatives
Fang (2008) reported an improved process for synthesizing pyridine derivatives, using 2,6-dihydroxy-3-cyanc-5-fluoropyridine as a starting material. This process illustrates the utility of such pyridine compounds in chemical synthesis, particularly for producing pyridine carboxylic acids (Fang, 2008).
Antibacterial and Antifungal Applications
Rao et al. (2013) synthesized a compound structurally similar to (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine and evaluated its antibacterial and antifungal activity. The compound displayed acceptable results, suggesting potential applications in developing new antimicrobial agents (Rao et al., 2013).
Zinc(II) Complexes in Polymerization
Kwon et al. (2015) explored zinc(II) complexes bearing camphor-based iminopyridines, where the pyridine component plays a crucial role. These complexes were used as pre-catalysts for the ring-opening polymerization of lactide, indicating the potential of such compounds in polymer chemistry (Kwon et al., 2015).
Serotonin Receptor Drug Discovery
Another study by Sniecikowska et al. (2019) highlighted the importance of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives in serotonin 5-HT1A receptor drug discovery. These compounds, including NLX-101, show promise for treating CNS disorders involving dysfunction of serotonergic neurotransmission (Sniecikowska et al., 2019).
Catalytic Hydroxylation of Alkanes
Sankaralingam and Palaniandavar (2014) investigated diiron(III) complexes of tridentate 3N ligands, including bis(pyridin-2-ylmethyl)amine derivatives, for their potential as catalysts in selective hydroxylation of alkanes. These complexes functioned efficiently, highlighting the utility of such ligands in mimicking enzyme activity (Sankaralingam & Palaniandavar, 2014).
Synthesis of Heterocyclic Schiff Bases
Pandey and Srivastava (2011) synthesized a series of novel Schiff bases of 3-aminomethyl pyridine and evaluated their anticonvulsant activity. The results demonstrated several compounds with significant seizures protection, suggesting the potential of pyridine derivatives in developing new anticonvulsant agents (Pandey & Srivastava, 2011).
Synthesis of Fluoronicotinoylacetate
Lee et al. (2007) reported an efficient synthesis of 2,6-dichloro-5-fluoronicotinoylacetate using a decarboxylative Blaise reaction, demonstrating the synthetic versatility of pyridine derivatives in organic chemistry (Lee et al., 2007).
Safety and Hazards
特性
IUPAC Name |
(2,6-dichloro-5-fluoropyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2FN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H,2,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLBGKHMSCZAJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Methoxymethyl)phenyl]methanesulfonyl chloride](/img/structure/B1425775.png)
![Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1425779.png)

![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1425783.png)
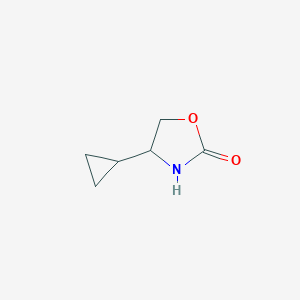
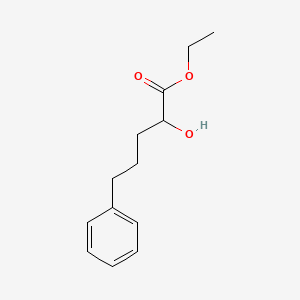

![{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine](/img/structure/B1425787.png)
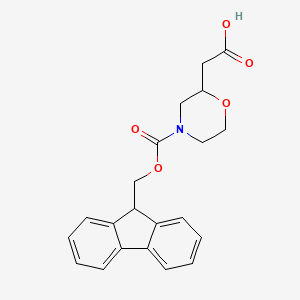

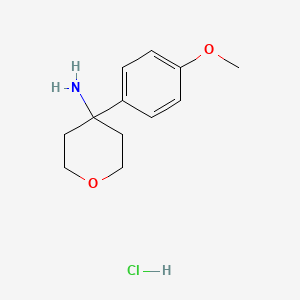
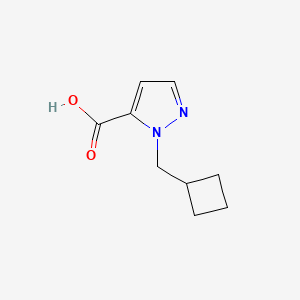
![2-[1-(Methoxymethyl)cyclopropyl]acetonitrile](/img/structure/B1425795.png)